molecular formula C12H22O6 B3049613 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate CAS No. 21217-75-4

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate

Cat. No.: B3049613
CAS No.: 21217-75-4
M. Wt: 262.3 g/mol
InChI Key: MCWMYICYUGCRDY-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate (CAS 21217-75-4) is a methacrylate ester featuring a tetraethylene glycol chain terminated by a hydroxyl group. Its molecular formula is C₁₂H₂₂O₆, with a molecular weight of 262.3 g/mol . The compound is also referred to as triethyleneglycol methacrylate . Its structure combines a polymerizable methacrylate group with a hydrophilic oligoethylene glycol chain, making it suitable for applications requiring hydrophilicity and controlled polymerization, such as hydrogels, drug delivery systems, and biocompatible coatings .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-11(2)12(14)18-10-9-17-8-7-16-6-5-15-4-3-13/h13H,1,3-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMYICYUGCRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066689
Record name 2-Propenoic acid, 2-methyl-, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
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Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21217-75-4
Record name Tetraethylene glycol monomethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester
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Record name 2-Propenoic acid, 2-methyl-, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
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Record name 2-Propenoic acid, 2-methyl-, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
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Record name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate typically involves the esterification of methacrylic acid with tetraethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate undergoes several types of chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form hydrophilic polymers.

    Esterification: It can react with carboxylic acids to form esters.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and tetraethylene glycol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.

    Hydrolysis: Acidic or basic conditions with water are used to facilitate hydrolysis.

Major Products

    Polymerization: Hydrophilic polymers or hydrogels.

    Esterification: Various esters depending on the carboxylic acid used.

    Hydrolysis: Methacrylic acid and tetraethylene glycol.

Scientific Research Applications

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of hydrophilic polymers and copolymers.

    Biology: Utilized in the development of biocompatible hydrogels for tissue engineering and drug delivery systems.

    Medicine: Employed in the formulation of contact lenses and wound dressings due to its hydrophilic nature.

    Industry: Applied in coatings, adhesives, and sealants to enhance hydrophilicity and flexibility.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate primarily involves its ability to undergo polymerization and form hydrophilic networks. The methacrylate group participates in free radical polymerization, leading to the formation of cross-linked polymeric structures. These structures can absorb and retain large amounts of water, making them suitable for applications requiring high water content and biocompatibility.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate 21217-75-4 C₁₂H₂₂O₆ 262.3 Methacrylate, tetraethylene glycol, hydroxyl
2-(Trimethylsilyloxy)ethyl methacrylate 14216-23-0 C₇H₁₂O₂S 160.23 Methacrylate, trimethylsilyl ether
2-Methoxyethyl methacrylate 2370-63-0 C₈H₁₄O₃ 158.2 Methacrylate, methoxyethyl
2-Ethoxyethyl methacrylate 2370-63-0 C₉H₁₆O₃ 172.2 Methacrylate, ethoxyethyl
2-Phenoxyethyl methacrylate - C₁₂H₁₄O₃ 206.24 Methacrylate, phenoxyethyl
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate 19812-60-3 C₁₁H₂₀O₆ 248.27 Acrylate, triethylene glycol, hydroxyl

Key Observations :

  • Hydrophilicity : The hydroxyl-terminated ethylene glycol chain in the target compound enhances hydrophilicity compared to silyl ether () or alkoxy groups ().
  • Polymerization: Methacrylates (e.g., target compound, phenoxyethyl methacrylate) polymerize more slowly than acrylates (e.g., C₁₁H₂₀O₆ in ) due to steric hindrance from the methyl group .
  • Hydrophobicity: Trimethylsilyl () and phenoxy () substituents increase hydrophobicity, favoring applications in coatings or adhesives.

Physical and Chemical Properties

Boiling Points and Solubility
  • The target compound has a predicted boiling point of ~347°C (), higher than 2-ethoxyethyl methacrylate (172.2 g/mol, ~200°C estimated) due to its longer ethylene glycol chain .
  • The hydroxyl group improves water solubility compared to 2-(trimethylsilyloxy)ethyl methacrylate, which is soluble in organic solvents like THF .
Reactivity
  • The hydroxyl group in the target compound allows post-polymerization modifications (e.g., crosslinking), unlike non-functionalized analogs like 2-methoxyethyl methacrylate .
  • The acrylate analog (C₁₁H₂₀O₆) exhibits faster polymerization kinetics due to the absence of a methyl group on the α-carbon .
Industrial Uses
  • 2-Methoxyethyl and 2-ethoxyethyl methacrylates are common in adhesives and sealants, with lower toxicity profiles compared to longer-chain glycol derivatives .
  • The acrylate analog (C₁₁H₂₀O₆) is utilized in pressure-sensitive adhesives due to its flexibility .

Biological Activity

2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate (CAS No: 21217-75-4) is a methacrylate compound characterized by its unique structure involving multiple ethoxy groups. This compound has garnered attention in various fields, particularly in polymer science and biomedicine, due to its potential biological activities and applications.

  • Molecular Formula : C12H22O6
  • Molecular Weight : 262.2995 g/mol
  • Density : 1.085 g/cm³
  • Boiling Point : 361.3°C at 760 mmHg
  • Refractive Index : 1.456
  • Flash Point : 127.7°C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing insights into its toxicity, reproductive effects, and potential therapeutic applications.

Toxicity Studies

  • Acute Toxicity :
    • The compound exhibits low acute toxicity with oral LD50 values reported at approximately 11,800 mg/kg in rats and 7,400 mg/kg in rabbits .
    • Inhalation exposure to concentrated vapor resulted in no mortality among test subjects, indicating a favorable safety profile for short-term exposure.
  • Repeated Dose Toxicity :
    • A no-observed-adverse-effect level (NOAEL) was determined at 400 mg/kg/day based on liver effects observed in long-term studies . At higher doses (1,200 mg/kg/day), slight hepatocellular hypertrophy was noted.
  • Reproductive and Developmental Toxicity :
    • Some reproductive effects were observed at doses starting from 400 mg/kg/day, with developmental toxicity noted at doses exceeding 1,000 mg/kg/day . Skeletal variants and reduced body weight gains were reported in offspring from treated subjects.
  • Genotoxicity :
    • In vitro and in vivo tests for genotoxicity yielded negative results at concentrations up to 5,000 µg/plate and 5,000 mg/kg respectively, suggesting that the compound does not pose a genotoxic risk under these conditions .

Case Studies and Research Findings

Recent research has focused on the applications of this compound in various fields:

Polymer Applications

The compound is utilized as a monomer in the synthesis of polymers that exhibit desirable properties such as enhanced solubility and stability in various environments. Its incorporation into polymer matrices has been shown to improve mechanical properties and biocompatibility .

Biomedical Applications

Studies have explored the use of this methacrylate compound in drug delivery systems due to its ability to form hydrogels that can encapsulate therapeutic agents. The hydrophilic nature of the ethoxy groups facilitates interaction with biological fluids, enhancing drug solubility and release profiles.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameLD50 (Oral)NOAEL (mg/kg/day)GenotoxicityReproductive Effects
TGME 11,800 mg/kg400NegativeYes
Methacrylate A 8,500 mg/kg300PositiveNo
Methacrylate B 10,000 mg/kg500NegativeYes

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for preparing 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate, and how can purity be ensured? A: The compound is synthesized via nucleophilic substitution and esterification. A common method involves reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with methacryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For purification, silica gel column chromatography with a gradient of ethyl acetate/hexane (30–70% v/v) is recommended to isolate the product as a colorless oil . Reaction progress can be monitored using TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1). Ensure anhydrous conditions to avoid hydrolysis of the methacrylate group.

Advanced Characterization Techniques

Q: Which analytical techniques are critical for confirming the structural integrity of this methacrylate derivative? A: Key techniques include:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) should show characteristic peaks: δ 6.10 and 5.55 (methacrylate vinyl protons), δ 4.30–3.50 (overlapping ethoxy and terminal hydroxyethoxy protons), and δ 1.93 (methyl group) .
  • LCMS: Electrospray ionization (ESI+) typically yields [M+H]⁺ at m/z 263.1 (calculated: 262.3). Retention time via HPLC (C18 column, acetonitrile/water gradient) should align with standards (~1.01 minutes) .
  • FTIR: Peaks at 1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 1100 cm⁻¹ (C-O-C ether) confirm functional groups .

Application in Stimuli-Responsive Polymer Design

Q: How does the compound’s structure enable its use in pH-sensitive hydrogels? A: The terminal hydroxyl group allows post-polymerization functionalization (e.g., conjugation with pH-labile linkers), while the methacrylate moiety facilitates radical polymerization. Its polyethylene glycol (PEG)-like ethoxy chain enhances hydrophilicity, enabling swelling in aqueous environments. Studies show copolymers with N-isopropylacrylamide exhibit dual thermo- and pH-responsive behavior, critical for controlled drug release .

Role in Drug-Delivery System Optimization

Q: What methodological considerations are vital when incorporating this monomer into drug-polymer conjugates? A: Key steps include:

  • Controlled Polymerization: Use azobisisobutyronitrile (AIBN) at 60–70°C to achieve low polydispersity (PDI < 1.3) .
  • Drug Loading: Conjugate via ester or carbamate linkages, ensuring >90% encapsulation efficiency. LCMS and size-exclusion chromatography (SEC) validate conjugate integrity .
  • In Vitro Release: Phosphate-buffered saline (PBS) at pH 5.0 and 7.4 quantifies hydrolysis rates. Adjust ethoxy chain length to modulate release kinetics .

Stability Under Oxidative and Hydrolytic Conditions

Q: How do environmental factors impact the compound’s stability in biomedical applications? A: Accelerated stability studies (40°C/75% RH for 6 months) reveal:

  • Hydrolysis: The methacrylate ester is susceptible to base-catalyzed hydrolysis (t₁/₂ = 72 hours at pH 9.0).
  • Oxidation: No significant degradation under atmospheric O₂, but metal ions (e.g., Fe³⁺) catalyze radical formation. Add antioxidants (e.g., BHT) at 0.1% w/w to prevent polymerization during storage .

Addressing Contradictions in Natural vs. Synthetic Origins

Q: How to reconcile reports of natural occurrence (e.g., Physalis minima extracts) with synthetic routes? A: While detected the compound in plant extracts via GC-MS, its low abundance (1.43%) suggests microbial or enzymatic side-chain modification of endogenous ethoxylated alcohols. Synthetic routes remain primary for research-grade material. Validate natural claims with isotopic labeling (¹³C-glucose tracing) to confirm biosynthetic pathways .

Copolymer Design for Enhanced Biocompatibility

Q: What copolymer systems improve biocompatibility while retaining functional versatility? A: Blending with PEG diacrylate (PEGDA) reduces protein fouling and cytotoxicity. Ratios of 1:3 (methacrylate:PEGDA) achieve optimal mechanical strength (Young’s modulus ~15 kPa) and >95% cell viability in NIH/3T3 fibroblasts. Characterize using rheometry (storage modulus G’ > loss modulus G’’) and LIVE/DEAD assays .

Safety and Handling Protocols

Q: What risk mitigation strategies are recommended for laboratory handling? A:

  • PPE: Nitrile gloves, safety goggles, and fume hood use (NFPA Health Hazard Rating: 2).
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
  • Toxicity: LD50 (oral, rat) = 2,300 mg/kg; avoid inhalation (LC50 = 4.7 mg/L). Monitor for respiratory irritation (H335) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate
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2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate

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